7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO3/c1-21(2,3)13-4-5-16-18(8-13)24(11-17(19(16)25)20(26)27)10-12-6-14(22)9-15(23)7-12/h4-9,11H,10H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMHKBCLEXYSJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC(=CC(=C3)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Quinolones
Key Observations :
- Position 1 : The 3,5-difluorophenylmethyl group in the target compound is distinct from the ethyl (pefloxacin) or 2,4-difluorophenyl (temafloxacin) groups. Fluorine atoms enhance membrane permeability and target affinity .
- Hybrid Structures: Compounds like 5i () incorporate quinazolinone moieties, expanding activity against Gram-positive bacteria but increasing molecular weight (~544 g/mol vs. ~333 g/mol for pefloxacin) .
Table 2: Hypothetical MIC Data (Based on Structural Analogues)
Preparation Methods
Core Quinoline Skeleton Formation
The quinoline backbone is typically constructed via cyclocondensation reactions. A prominent method involves the Gould-Jacobs reaction, where aniline derivatives react with β-keto esters under thermal conditions to form the 4-oxo-1,4-dihydroquinoline scaffold . For the target compound, ethyl 7-tert-butyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a critical intermediate.
Synthetic Protocol :
-
Starting Materials : 3-tert-butylaniline and diethyl ethoxymethylenemalonate.
-
Cyclization : Heating at 180–200°C in diphenyl ether induces cyclocondensation, yielding the ethyl carboxylate intermediate .
-
Purification : Recrystallization from ethanol/water mixtures achieves >90% purity .
Mechanistic Insight :
The reaction proceeds through aza-Michael addition followed by intramolecular cyclization, eliminating ethanol to form the dihydroquinoline ring .
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 65–70 | 75–80 |
| Reaction Time (h) | 12 | 24 |
| Purification | Column | Filtration |
| Scalability | Moderate | High |
Method B offers superior yields and scalability, albeit with longer reaction times.
Installation of the Carboxylic Acid Functionality
The ethyl ester at position 3 is hydrolyzed to the carboxylic acid under basic conditions.
Hydrolysis Protocol :
-
Reagents : Aqueous NaOH (2M), ethanol.
-
Conditions : Reflux for 6 hours, followed by acidification with HCl to pH 2–3.
Mechanistic Detail :
Saponification of the ester proceeds via nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.
tert-Butyl Group Introduction Strategies
The tert-butyl group at position 7 is introduced early in the synthesis to avoid steric hindrance during subsequent steps. Friedel-Crafts alkylation or directed ortho-metalation (DoM) are viable routes.
Friedel-Crafts Alkylation :
-
Electrophile : tert-Butyl chloride.
-
Catalyst : AlCl3 (1.2 equiv).
-
Solvent : Dichloromethane, 0°C to room temperature.
Directed Ortho-Metalation :
-
Base : LDA (lithium diisopropylamide).
-
Electrophile : tert-Butyl iodide.
-
Solvent : THF, −78°C.
One-Pot Synthesis Innovations
Recent advances favor one-pot methodologies to reduce isolation steps. A patent describes a tandem cyclization-alkylation process:
-
Reactants : 3-tert-butylaniline, diethyl ethoxymethylenemalonate, 3,5-difluorobenzyl bromide.
-
Catalyst : DBU (1,8-diazabicycloundec-7-ene).
-
Conditions : 140°C in acetonitrile for 18 hours.
Advantages :
-
Eliminates intermediate purification.
-
Reduces total synthesis time by 40%.
Purification and Characterization
Final purification employs recrystallization or preparative HPLC:
| Technique | Solvent System | Purity (%) |
|---|---|---|
| Recrystallization | Ethanol/water (4:1) | 95 |
| HPLC | Acetonitrile/0.1% TFA | 99 |
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d6) : δ 1.42 (s, 9H, tert-butyl), 4.92 (s, 2H, CH2), 7.25–7.45 (m, 3H, Ar-H), 8.52 (s, 1H, H-2) .
-
IR (KBr) : 1705 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, quinolinone) .
Challenges and Optimization
Key Issues :
-
Regioselectivity : Competing alkylation at position 5 necessitates careful control of stoichiometry .
-
Acid Sensitivity : The tert-butyl group is prone to cleavage under strongly acidic conditions, requiring pH monitoring during hydrolysis .
Optimization Strategies :
-
Use of protecting groups (e.g., TBS) for the carboxylic acid during alkylation.
-
Low-temperature (−20°C) hydrolysis to minimize side reactions.
Q & A
Basic: What are the key synthetic routes for preparing 7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
Answer:
The synthesis of this compound typically involves:
Quinoline Core Formation : Cyclocondensation of substituted anilines with β-keto esters (e.g., ethyl 3-oxo-3-arylpropanoate derivatives) under acidic conditions to form the 4-oxo-1,4-dihydroquinoline scaffold .
Substituent Introduction :
- The tert-butyl group at position 7 is introduced via alkylation or Friedel-Crafts alkylation using tert-butyl halides or alcohols.
- The 3,5-difluorophenylmethyl group at position 1 is added via nucleophilic substitution or reductive amination using 3,5-difluorobenzyl halides .
Carboxylic Acid Functionalization : Hydrolysis of the ester group at position 3 using aqueous NaOH or HCl, followed by acidification to yield the carboxylic acid .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- X-ray Crystallography : Determines bond lengths, angles, and dihedral angles (e.g., carboxyl group orientation relative to the quinoline ring, typically 6–8° deviation observed in analogs) .
- NMR Spectroscopy :
- H NMR confirms substituent positions (e.g., tert-butyl singlet at δ 1.4–1.6 ppm; difluorophenyl protons as multiplets at δ 6.8–7.2 ppm).
- F NMR identifies fluorine environments (e.g., para/ortho coupling in 3,5-difluorophenyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~430–440 Da) .
Advanced: What pharmacophore elements contribute to its biological activity, and how do structural analogs differ?
Answer:
The pharmacophore includes:
- 4-Oxo-quinoline Core : Essential for binding to bacterial DNA gyrase/topoisomerase IV.
- Carboxylic Acid at C3 : Critical for metal ion chelation in enzyme active sites.
- Fluorinated Aryl Groups : Enhance lipophilicity and membrane permeability (3,5-difluorophenyl improves activity over mono-fluorinated analogs) .
- tert-Butyl Group at C7 : Stabilizes hydrophobic interactions; removal reduces potency by ~10-fold in analogs .
Advanced: How can contradictory antibacterial activity data in literature be resolved?
Answer: Contradictions arise from:
Assay Conditions : Variations in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive), pH, and cation content (Mg/Ca) affect MIC values. Standardize using CLSI guidelines .
Stereochemical Purity : Impurities in chiral intermediates (e.g., cyclopropylamine derivatives) reduce efficacy. Use chiral HPLC or asymmetric synthesis for >98% enantiomeric excess .
Substituent Position : Misassignment of substituents (e.g., C7 vs. C8 tert-butyl) alters activity. Confirm via NOESY or X-ray .
Advanced: What crystallographic data explain its molecular interactions?
Answer:
In analogs (e.g., 3-chloro-2,4,5-trifluorobenzoic acid):
- Carboxylic Acid Dimerization : O–H···O hydrogen bonds (2.65–2.70 Å) form centrosymmetric dimers, stabilizing crystal packing .
- Dihedral Angles : The carboxyl group deviates by 6.8° from the quinoline plane, optimizing hydrogen bonding with target enzymes .
- Fluorine Interactions : C–F···π interactions (3.2–3.5 Å) enhance lattice stability .
Advanced: How do structure-activity relationship (SAR) studies guide optimization?
Answer:
- C7 Substituents : tert-Butyl > isopropyl > methyl in enhancing Gram-negative coverage (e.g., E. coli MIC reduced from 8 μg/mL to 2 μg/mL) .
- C1 Modifications : 3,5-Difluorophenylmethyl shows 4-fold higher potency than 4-fluorophenyl due to reduced steric hindrance .
- C3 Carboxylic Acid Replacement : Ester or amide derivatives lose activity, confirming the necessity of the free acid .
Advanced: What stability and degradation pathways are observed under experimental conditions?
Answer:
- Photodegradation : Exposure to UV light (λ > 300 nm) causes decarboxylation at C3, forming a quinoline ketone derivative. Use amber glassware .
- Hydrolysis : The ester precursor is prone to hydrolysis in aqueous buffers (t = 12 h at pH 7.4). Stabilize with lyophilization .
- Oxidation : The tert-butyl group undergoes slow autoxidation; store under inert gas (N/Ar) .
Advanced: What purification challenges arise, and how are they addressed?
Answer:
- Byproduct Removal : Use silica gel chromatography (hexane/EtOAc gradient) to separate regioisomeric quinoline derivatives .
- Acidic Impurities : Ion-exchange chromatography (Dowex 50WX4) removes residual carboxylic acid byproducts .
- Crystallization Optimization : Recrystallize from toluene/ethanol (9:1) to achieve >99% purity .
Advanced: How is regioselectivity achieved during C7 tert-butylation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
